Thespone

描述

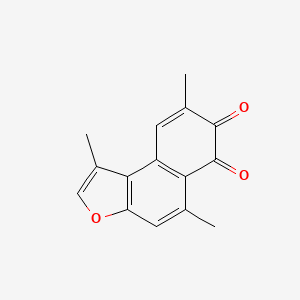

Thespone (6,7-Dihydro-1,5,8-trimethylnaphtho[2,1-b]furan-6,7-dione) is a naphthoquinone derivative classified under the Mansonone family. It is isolated from the heartwood of Thespesia populnea, a plant traditionally used in phytomedicine for its anti-inflammatory and antimicrobial properties . Structurally, this compound features a fused naphthofuran-dione system with methyl substitutions at positions 1, 5, and 8 (Figure 1). Its synthesis involves the oxidation of Mansonone-D, a precursor shared with other Mansonones like Thespesone . This compound’s planar aromatic system and electron-deficient quinone moiety contribute to its reactivity, particularly in redox-mediated biological interactions.

属性

IUPAC Name |

1,5,8-trimethylbenzo[e][1]benzofuran-6,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-7-5-11-12(9(3)6-18-11)10-4-8(2)14(16)15(17)13(7)10/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOPZJRIWGLYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural and Functional Analogues

Thespone belongs to the Mansonone class, which includes derivatives like Thespesone, Mansonone-D, Mansonone-E, and Mansonone-F. These compounds share a naphthoquinone backbone but differ in substituents, oxidation states, and ring saturation (Table 1).

Table 1: Comparative Analysis of this compound and Related Mansonones

Key Differences and Implications

Oxidation State and Reactivity: this compound and Thespesone are both oxidation products of Mansonone-D but differ in hydroxylation. Mansonone-E and -F incorporate methoxy or hydroxy groups, enhancing their solubility and interaction with biological targets like enzymes or DNA .

Biological Activity: this compound exhibits moderate antimicrobial activity against Gram-positive bacteria, attributed to its quinone-mediated disruption of microbial membranes . Thespesone shows higher cytotoxicity in cancer cell lines (e.g., HeLa), likely due to its hydroxyl group enabling pro-oxidant effects . Mansonone-D demonstrates broad-spectrum antifungal properties, leveraging its fully conjugated quinone system for electron transport chain inhibition .

Analytical Differentiation: this compound and Thespesone are distinguishable via reversed-phase HPLC (RP-HPLC) and LC-MS, with this compound eluting earlier due to lower polarity . Mansonones D-F require UV-Vis spectroscopy (λmax ~270–320 nm) for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。